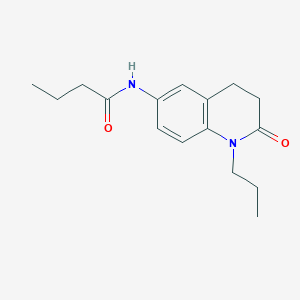
N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)butanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. QNZ belongs to the class of quinazoline derivatives and has shown promising results in inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Aplicaciones Científicas De Investigación
Abscisic Acid (ABA) Mimic
This compound has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . ABA is the most important hormone for plants to resist drought and other abiotic stresses . AM1 activates a gene network that is highly similar to that induced by ABA . Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Drought Resistance in Plants
The compound has been used to promote drought resistance in plants . It activates a gene network that is highly similar to that induced by ABA, a hormone that helps plants resist drought . This makes it a valuable tool for helping plants overcome abiotic stresses such as drought, cold, and soil salinity .
Inhibition of Type 2C Phosphatases (PP2C)
The compound binds directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This could be useful in the development of new therapeutic strategies for various diseases.
Seed Germination Inhibition
Treatments with this compound have been shown to inhibit seed germination . This could be useful in controlling the spread of certain invasive plant species.
Prevention of Leaf Water Loss
The compound has been used to prevent leaf water loss in plants . This could be particularly useful in agriculture, where water conservation is a key concern.
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
The compound has been used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These compounds have a wide range of potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .
Mode of Action
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide to the PYR/PYL family of ABA receptors triggers a cascade of biochemical reactions. The inhibition of PP2C activates downstream ABA signaling pathways . This activation leads to a gene network that is highly similar to that induced by ABA .
Pharmacokinetics
It is known that the compound acts as a potent activator of multiple members of the family of aba receptors
Result of Action
The action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide results in several molecular and cellular effects. Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are due to the activation of a gene network that is highly similar to that induced by ABA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide. For instance, abiotic stresses such as drought, cold, and soil salinity can enhance the compound’s action as it helps plants to overcome these stresses . .
Propiedades
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGYZSETVRIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
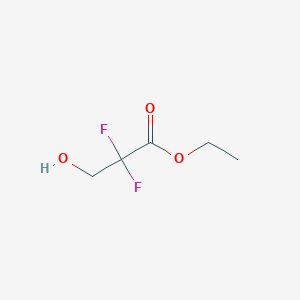
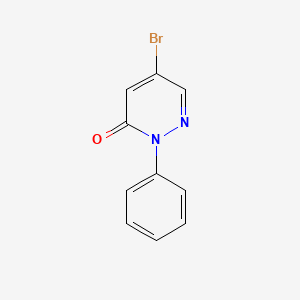
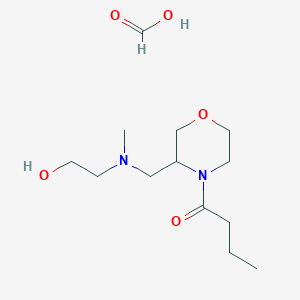
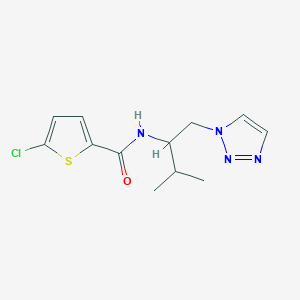
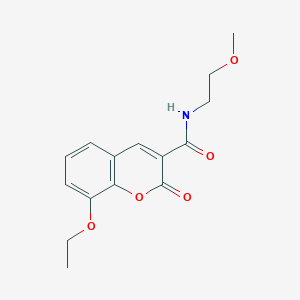
![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)

